Cas no 1412958-76-9 (4-bromo-2,6-di(cyclopropyl)pyrimidine)

4-bromo-2,6-di(cyclopropyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-bromo-2,6-di(cyclopropyl)pyrimidine
- Pyrimidine, 4-bromo-2,6-dicyclopropyl-
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- インチ: 1S/C10H11BrN2/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2
- InChIKey: SOIYBEVTKVZQGX-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)=NC(C2CC2)=CC(Br)=N1
4-bromo-2,6-di(cyclopropyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692692-0.25g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 0.25g |
$1432.0 | 2023-03-10 | ||
Enamine | EN300-692692-0.1g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 0.1g |
$1371.0 | 2023-03-10 | ||
Enamine | EN300-692692-10.0g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 10.0g |
$6697.0 | 2023-03-10 | ||
Enamine | EN300-692692-2.5g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 2.5g |
$3051.0 | 2023-03-10 | ||
Enamine | EN300-692692-0.5g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 0.5g |
$1495.0 | 2023-03-10 | ||
Enamine | EN300-692692-0.05g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 0.05g |
$1308.0 | 2023-03-10 | ||
Enamine | EN300-692692-1.0g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-692692-5.0g |
4-bromo-2,6-dicyclopropylpyrimidine |
1412958-76-9 | 5.0g |
$4517.0 | 2023-03-10 |
4-bromo-2,6-di(cyclopropyl)pyrimidine 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
4-bromo-2,6-di(cyclopropyl)pyrimidineに関する追加情報
Introduction to 4-bromo-2,6-di(cyclopropyl)pyrimidine (CAS No. 1412958-76-9)
4-bromo-2,6-di(cyclopropyl)pyrimidine, identified by its CAS number 1412958-76-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyrimidine derivative features a bromine substituent at the 4-position and two cyclopropyl groups at the 2 and 6 positions, making it a versatile intermediate for synthesizing various biologically active molecules. The unique structural attributes of this compound contribute to its utility in developing novel therapeutic agents and agrochemicals.
The< strong>4-bromo-2,6-di(cyclopropyl)pyrimidine molecule exhibits remarkable stability and reactivity, which are critical factors in medicinal chemistry. The bromine atom at the 4-position serves as a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores. The presence of cyclopropyl groups enhances the lipophilicity of the compound, which is often a desirable trait in drug design to improve membrane permeability and bioavailability.
In recent years, there has been growing interest in exploring the< strong>4-bromo-2,6-di(cyclopropyl)pyrimidine as a key intermediate in the development of antiviral and anticancer agents. Its structural framework closely resembles natural nucleobases, making it a promising candidate for inhibiting viral replication and targeting cancer cell proliferation. For instance, studies have demonstrated its potential in modulating enzymes involved in DNA replication and repair pathways. The< strong>cyclopropylmoiety has been shown to enhance binding affinity to biological targets, thereby improving the efficacy of drug candidates.
Moreover, the< strong>4-bromo-2,6-di(cyclopropyl)pyrimidine has found applications in agrochemical research due to its ability to serve as a precursor for herbicides and fungicides. The bromine substituent facilitates further chemical modifications that can lead to compounds with enhanced pesticidal activity. Recent advancements in green chemistry have encouraged the use of such intermediates to develop environmentally friendly agrochemicals that minimize ecological impact while maintaining high efficacy.
The synthesis of< strong>4-bromo-2,6-di(cyclopropyl)pyrimidine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Traditional methods often require careful control of reaction conditions to achieve high yields and purity. However, recent innovations in catalytic systems have streamlined these processes, making large-scale production more feasible. For example, transition metal catalysts have been employed to facilitate selective bromination and cyclopropanation reactions, reducing unwanted byproducts and improving overall efficiency.
The< strong>cyclopropylgroups in< strong>4-bromo-2,6-di(cyclopropyl)pyrimidine contribute significantly to its pharmacological properties by influencing both solubility and metabolic stability. These features are crucial for optimizing drug-like characteristics, ensuring that the final therapeutic agents exhibit favorable pharmacokinetic profiles. Computational modeling has been instrumental in understanding these interactions at a molecular level, allowing researchers to predict and fine-tune properties such as binding affinity and metabolic clearance.
In conclusion, the< strong>4-bromo-2,6-di(cyclopropyl)pyrimidine(CAS No. 1412958-76-9) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound, its significance in drug discovery and agricultural science is likely to grow further.
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